Rat TRPA1 Agonist Potency: CMP2 vs. Nitro and Thioester Analogs in the Same DRG Neuron Assay
In a direct comparison within the same rat dorsal root ganglion (DRG) neuron calcium-influx assay, CMP2 (4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenylthio)ethyl]benzamide) demonstrated an EC50 value of 3.8 nM for TRPA1 activation [1]. Its closest analog, the 4-nitro variant (4-methyl-N-[2,2,2-trichloro-1-(4-nitrophenylthio)ethyl]benzamide), yielded an EC50 of 4 nM, representing a ~5% potency loss. A third analog, S-2,2,2-trichloro-1-(4-chlorobenzamido)ethyl ethanethioate, showed an EC50 of 15 nM, representing a ~295% increase in the concentration required to achieve the same effect. This places CMP2 as the most potent rat TRPA1 agonist among the trio.
| Evidence Dimension | Rat TRPA1 agonism (DRG neuron Ca2+ influx EC50) |
|---|---|
| Target Compound Data | EC50: 3.8 nM |
| Comparator Or Baseline | 4-nitro analog (BDBM50318462): EC50 4 nM; Ethanethioate analog (BDBM50318460): EC50 15 nM |
| Quantified Difference | CMP2 is ~5% more potent than the 4-nitro analog and ~4-fold more potent than the ethanethioate analog |
| Conditions | Agonist activity at TRPA1 channel in rat DRG neurons assessed as increase in intracellular calcium influx |
Why This Matters
For studies requiring maximal rat TRPA1 stimulation in primary neuronal cultures, CMP2 achieves the lowest effective concentration, minimizing off-target effects and enabling precise dose-response modelling in rodent neurobiology research.
- [1] BindingDB. PrimarySearch_ki for BDBM50318461, BDBM50318462, BDBM50318460. Agonist activity at TRPA1 channel in rat DRG neurons (EC50). Access date: 2026-05-03. View Source
